1,3,7,8-Tetrachlorodibenzofuran

Vue d'ensemble

Description

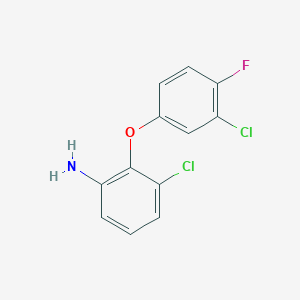

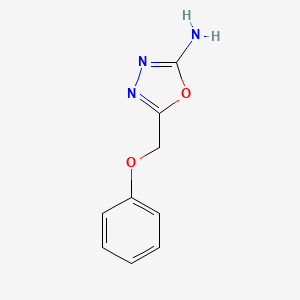

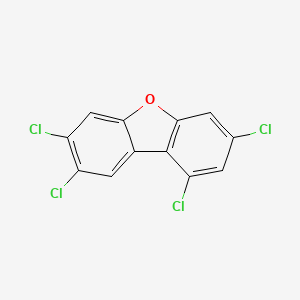

1,3,7,8-Tetrachlorodibenzofuran (TCDF) is a chlorinated dibenzofuran with four chlorine atoms attached at the 1, 3, 7, and 8 positions of the dibenzofuran molecule. It is one of the many chlorinated organic compounds that have been studied due to their persistence in the environment and potential toxic effects.

Synthesis Analysis

The synthesis of various tetrachlorodibenzofuran isomers has been achieved through base-catalyzed cyclization of hydroxy-PCB precursors. This method has been successful in synthesizing all isomers of tetrachlorodibenzofuran, except for the 1,2,8,9-TCDF isomer, with a high degree of purity, typically exceeding 94% .

Molecular Structure Analysis

The molecular structure of TCDF isomers has been characterized using gas chromatography and mass spectrometry. The chromatographic characterization on different columns has shown excellent agreement with previous qualitative assignments, and the mass spectrometric response factors for TCDF molecular ions relative to the 2,3,7,8 isomer have shown considerable variability .

Chemical Reactions Analysis

TCDF undergoes nucleophilic substitution reactions, as demonstrated by the synthesis of 1,2,3,4-tetrafluorodibenzofuran, which involves an intramolecular nucleophilic substitution reaction. Although this specific study does not directly involve 1,3,7,8-TCDF, it provides insight into the reactivity of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of TCDF and its isomers have been extensively studied. The gas chromatographic and mass spectrometric characteristics of TCDF isomers have been determined, providing valuable information on their behavior during analysis. The variability in mass spectrometric response factors indicates differences in the physical properties of the isomers . Additionally, computational studies on related compounds, such as dibenzo-p-dioxins, have provided detailed information on their thermochemical properties, including heat capacities, entropies, and standard enthalpies of formation .

Case Studies and Environmental Relevance

The selective separation of TCDF isomers is crucial for environmental analysis, as demonstrated by the development of methods for the separation of 2,3,7,8-TCDF from other isomers using high-resolution gas chromatography and alumina column liquid chromatography . The metabolism of TCDF in rats has been studied, identifying major biliary metabolites and discussing possible metabolic pathways . These studies are relevant for understanding the environmental fate and biological effects of TCDF.

Applications De Recherche Scientifique

Metabolism and Biliary Metabolites

1,3,7,8-Tetrachlorodibenzofuran (TCDF) has been studied for its metabolic pathways in various species. For example, in rats, the primary biliary metabolites were identified as 4-hydroxy-2,3,7,8-tetrachloro- and 3-hydroxy-2,7,8-trichlorodibenzofuran, with the presence of other metabolites and unmetabolized TCDF also noted (Burka et al., 1990).

Disposition in Animals

Studies on 1,2,3,7,8-pentachlorodibenzofuran (a related compound) in rats revealed its distribution and elimination patterns, providing insights into the behavior of similar compounds like TCDF (Brewster & Birnbaum, 1988).

Pharmacokinetics and Toxicology

Research has developed physiological models to describe the pharmacokinetics of TCDF in rats, mice, and monkeys, highlighting the liver's role in concentrating the material and its elimination primarily through feces (King et al., 1983).

Enzyme Induction and Receptor Antagonism

The effects of TCDF on enzyme induction and receptor antagonism have been studied in mice. It was found that TCDF inhibited the induction of certain enzymes in rat hepatoma cells and exhibited strain-dependent antagonism in mice (Bannister & Safe, 1987).

Cancer Research

TCDF and related compounds have been investigated for their potential as targets for estrogen receptor-negative breast cancer chemotherapy. Studies found that these compounds can inhibit proliferation of cancer cell lines by activating specific receptors (Zhang et al., 2009).

Environmental Detoxification

Research on the detoxification of polychlorinated dibenzofurans, including TCDF, by microbial cultures has shown promising results. This research is significant for environmental remediation strategies (Liu & Fennell, 2008).

Teratogenic Effects

The teratogenic potency of TCDF has been examined in mice, showing that it causes fetal anomalies similar to other dioxin compounds (Weber et al., 1985).

Safety And Hazards

Orientations Futures

The potential role of the methylidyne radical (CH) in the transformation of TCDF has been explored . The reactivity of the CH radical toward the F- and Br-substituted TCDFs has also been investigated . These findings can enable us to better understand the reactivity of the CH radical toward organic pollutants analogous to TCDF in the atmosphere .

Propriétés

IUPAC Name |

1,3,7,8-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-1-9(16)12-6-3-7(14)8(15)4-10(6)17-11(12)2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXDVUGDFSYXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC3=CC(=C(C=C32)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205752 | |

| Record name | 1,3,7,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,7,8-Tetrachlorodibenzofuran | |

CAS RN |

57117-35-8 | |

| Record name | 1,3,7,8-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,7,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,7,8-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNA8S2U51O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)

![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)